molecular formula C15H30N4O4S B13427495 tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate

Cat. No.: B13427495
M. Wt: 362.5 g/mol
InChI Key: QAYIJAKXGIXKEW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

tert-Butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and controlled temperatures . The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

tert-Butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and reactivity. The pathways involved often include the inhibition of enzyme activity or the modulation of protein-protein interactions .

Comparison with Similar Compounds

Similar compounds to tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate include:

Properties

Molecular Formula

C15H30N4O4S

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate

InChI

InChI=1S/C15H30N4O4S/c1-14(2,3)22-12(20)18-9-7-16-11(24)17-8-10-19-13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,18,20)(H,19,21)(H2,16,17,24)

InChI Key

QAYIJAKXGIXKEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=S)NCCNC(=O)OC(C)(C)C

Origin of Product

United States

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